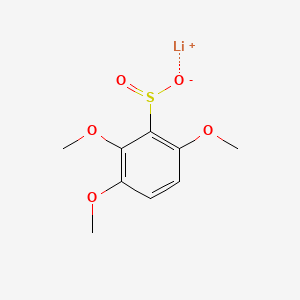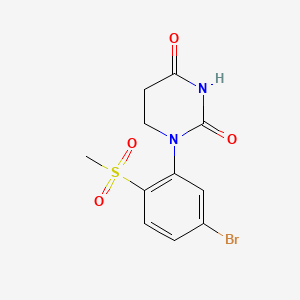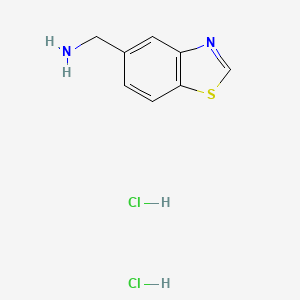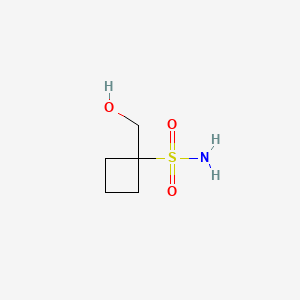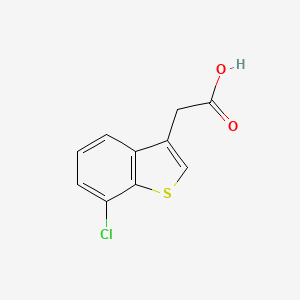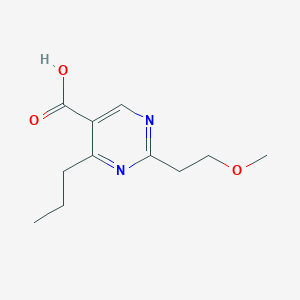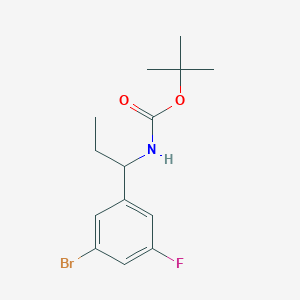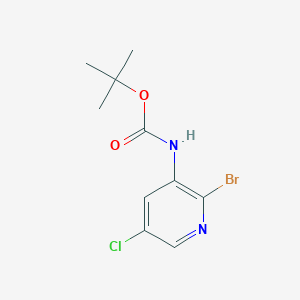
3-Morpholinopropanal hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Morpholinopropanal hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂. It is a derivative of 3-Morpholinopropanal, which contains a morpholine ring attached to a propanal group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinopropanal hydrochloride typically involves the reaction of morpholine with propanal under controlled conditions. One common method includes the use of para-fluorobenzylamine and magnesium sulfate in tetrahydrofuran at room temperature, followed by reduction with sodium tetrahydroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization or chromatography to ensure the compound’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Morpholinopropanal hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
3-Morpholinopropanal hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes .
Mécanisme D'action
The mechanism of action of 3-Morpholinopropanal hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. It may also participate in signaling pathways by modifying the activity of key proteins and enzymes involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Morpholinopropanal: The parent compound without the hydrochloride group.
3-(N-morpholino)propanesulfonic acid: A similar compound with a sulfonic acid group instead of an aldehyde.
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: A compound with a similar morpholine ring structure but different functional groups
Uniqueness
3-Morpholinopropanal hydrochloride is unique due to its specific combination of a morpholine ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H14ClNO2 |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
3-morpholin-4-ylpropanal;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h5H,1-4,6-7H2;1H |
Clé InChI |
BNMDGSPLKKODEL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


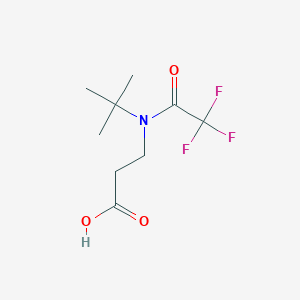
![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)
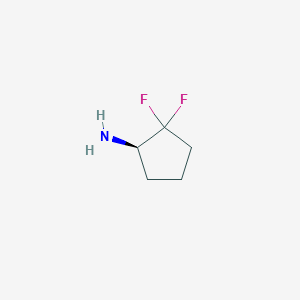
![7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)
